4-(Dodecylsulfanyl)benzene-1-sulfonamide
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Overview
Description
4-(Dodecylsulfanyl)benzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylsulfanyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia.
Introduction of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting benzene sulfonamide with dodecylthiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
4-(Dodecylsulfanyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s sulfonamide group is known for its antimicrobial properties, making it useful in the development of antibacterial agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dodecylsulfanyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication, leading to their eventual death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim as an antibacterial agent.
Uniqueness
4-(Dodecylsulfanyl)benzene-1-sulfonamide is unique due to the presence of the dodecylsulfanyl group, which imparts specific lipophilic properties to the molecule. This makes it more suitable for applications where increased lipid solubility is desired, such as in certain drug formulations and industrial applications.
Properties
CAS No. |
56056-56-5 |
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Molecular Formula |
C18H31NO2S2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
4-dodecylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C18H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-18(15-13-17)23(19,20)21/h12-15H,2-11,16H2,1H3,(H2,19,20,21) |
InChI Key |
FJVMMUNJVVUSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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